molecular formula C11H11NO4 B184375 1-(3-Nitrophenyl)cyclobutanecarboxylic acid CAS No. 180080-87-9

1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Cat. No. B184375
CAS RN: 180080-87-9
M. Wt: 221.21 g/mol
InChI Key: QBUXPHKPYHXRST-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclobutanecarboxylic acid (NPCCA) is an organic compound belonging to the class of cyclic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of scientific research applications. NPCCA is a colorless solid that is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile.

Scientific Research Applications

Synthetic Organic Chemistry Applications

  • Ring-Opening Metathesis Polymerization (ROMP) : A study explored the reactivities of 1-substituted cyclobutene derivatives, including those related to cyclobutanecarboxylic acid, for ring-opening metathesis polymerization (ROMP) with specific catalysts. These derivatives, particularly the secondary amides of 1-cyclobutenecarboxylic acid and the esters of 1-cyclobutene-1-methanol, underwent polymerization, highlighting the potential of these compounds in creating polymers with specific properties (Song et al., 2010).

  • Cycloaddition Reactions : Cyclobutanecarboxylic acids and their derivatives serve as key reactants in various cycloaddition reactions, which are pivotal for constructing complex organic frameworks. These reactions are instrumental in synthesizing cyclic compounds, which have applications ranging from pharmaceuticals to materials science.

Development of Novel Materials

  • Organic Gelators : Research on cyclobutanecarboxylic acid derivatives has led to the discovery of new low molecular mass organic gelators for organic liquids. These gelators have potential applications in creating stable gels for various industrial and pharmaceutical purposes (Ballabh et al., 2003).

  • Fluorinated Amino Acids : The design and synthesis of fluorinated analogs of cyclobutanecarboxylic acid aim to create conformationally restricted labels for NMR studies, particularly in the context of peptides bound to membranes. This research underscores the importance of such derivatives in biochemistry and structural biology (Tkachenko et al., 2014).

Catalysis and Reaction Mechanisms

  • Lewis Acid-Catalyzed Reactions : Studies have shown that cyclobutanecarboxylic acids can undergo Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This reaction mechanism is significant for synthesizing a wide range of nitrogen-containing compounds, which are valuable in medicinal chemistry and organic synthesis (Lifchits & Charette, 2008).

properties

IUPAC Name

1-(3-nitrophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUXPHKPYHXRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 3-nitrophenylacetic acid t-butyl ester as a starting material and also using 1,3-dibromopropane (1 eq.) as a reagent, the same procedures of Examples 1a and 1b gave 1-(3-nitrophenyl)cyclobutanecarboxylic acid.
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